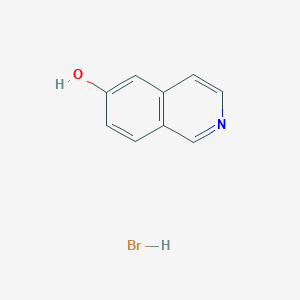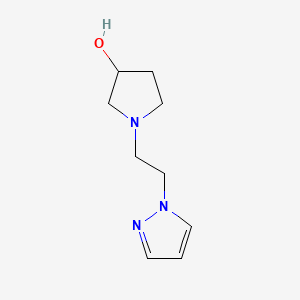
1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Pyrrolidine is a heterocyclic organic compound, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring and a pyrrolidine ring connected by an ethyl group. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrrolidine rings. Both of these structures are common in medicinal chemistry and are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrazole and pyrrolidine rings are likely to be solid at room temperature .科学的研究の応用
Catalytic Applications
Compounds related to 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol, such as those featuring (pyrazolyl)ethyl)pyridine moieties, have been utilized in the catalytic asymmetric transfer hydrogenation of ketones. These compounds, when complexed with metals like Fe(II) and Ni(II), have shown significant activity in the transfer hydrogenation processes, indicating potential utility in synthetic chemistry for the reduction of ketones to alcohols under mild conditions (Magubane et al., 2017).
Material Science
In material science, pyrazolylpyridine derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds serve as host materials that can significantly influence the performance of OLEDs, including their efficiency and the quality of light emitted. This demonstrates the compound's potential applicability in the development of electronic and photonic devices, suggesting that similar structural analogs could be explored for such applications (Li et al., 2016).
Organic Synthesis
Moreover, related chemical structures have been explored for their utility in the synthesis of complex organic molecules. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential biomedical applications. Such compounds, due to their heterocyclic nature, are of interest in medicinal chemistry for the development of new therapeutic agents (Donaire-Arias et al., 2022).
Catalysis and Polymerization
Research has also focused on the use of pyrazolyl and pyridine compounds in catalysis, particularly in the oligomerization of ethylene to produce polymers. Such studies highlight the potential of these compounds in industrial catalysis, offering routes to valuable polymer materials through ethylene oligomerization (Nyamato et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets leading to cytotoxic effects .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Action Environment
Environmental factors such as ph can influence the solubility and therefore the bioavailability of related compounds .
特性
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWICKAFCBUHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

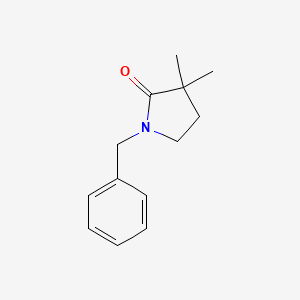
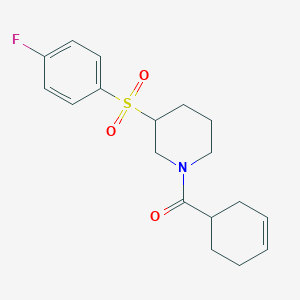
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
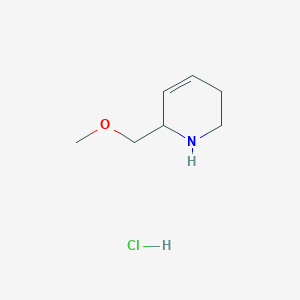

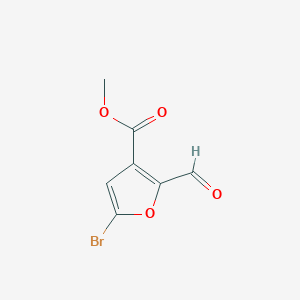
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)


![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)
![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)

